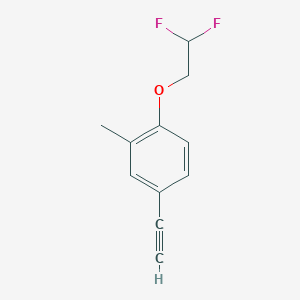

1-(2,2-Difluoroethoxy)-4-ethynyl-2-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,2-Difluoroethoxy)-4-ethynyl-2-methylbenzene is an organic compound characterized by the presence of a difluoroethoxy group, an ethynyl group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,2-difluoroethanol with an appropriate benzene derivative under basic conditions to form the difluoroethoxy group . The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethoxy)-4-ethynyl-2-methylbenzene can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds under specific conditions.

Reduction: The difluoroethoxy group can be reduced to form the corresponding alcohol.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.

Major Products Formed:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(2,2-Difluoroethoxy)-4-ethynyl-2-methylbenzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethoxy)-4-ethynyl-2-methylbenzene involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The ethynyl group can participate in covalent bonding with target proteins, potentially leading to the inhibition of specific enzymatic activities .

Comparison with Similar Compounds

2-(2,2-Difluoroethoxy)ethanol: Shares the difluoroethoxy group but lacks the ethynyl and methyl groups.

1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxy)ethane: Contains a similar difluoroethoxy group but differs in its overall structure and properties.

Uniqueness: The presence of both the difluoroethoxy and ethynyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts .

Biological Activity

1-(2,2-Difluoroethoxy)-4-ethynyl-2-methylbenzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C11H10F2O

- Molecular Weight : 200.20 g/mol

- Structure : The compound features a difluoroethoxy group and an ethynyl group attached to a methyl-substituted benzene ring, which may influence its interaction with biological targets.

This compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.

- Modulation of Receptor Activity : The presence of the ethynyl group suggests possible interactions with various receptors, including those involved in neurotransmission and hormonal regulation.

Therapeutic Applications

Research indicates that this compound may have potential applications in various therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that compounds with ethynyl groups can inhibit tumor growth by interfering with DNA synthesis and cellular signaling pathways.

- Anti-inflammatory Properties : The difluoroethoxy moiety may enhance the compound's ability to modulate inflammatory responses, making it a candidate for treating chronic inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Reduction in cytokine production | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Case Study 1: Anticancer Efficacy

A study conducted on a series of ethynyl-substituted compounds demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Mechanism

In an animal model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings indicate that the compound could serve as a therapeutic agent in managing inflammatory diseases.

Research Findings

Recent research has focused on elucidating the structure-activity relationship (SAR) of similar compounds. It has been observed that modifications in the difluoroethoxy group significantly affect the biological activity, highlighting the importance of this moiety in enhancing efficacy and selectivity for biological targets.

Properties

IUPAC Name |

1-(2,2-difluoroethoxy)-4-ethynyl-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O/c1-3-9-4-5-10(8(2)6-9)14-7-11(12)13/h1,4-6,11H,7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOTXUBTUNUBIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#C)OCC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.